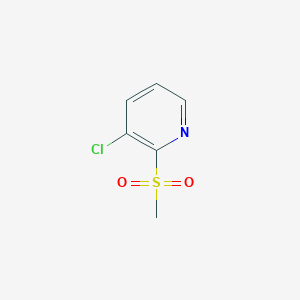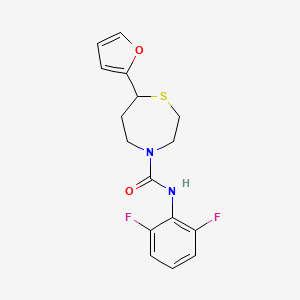
N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using techniques such as catalytic protodeboronation of pinacol boronic esters . This approach involves the use of a radical catalyst to remove a boron group from the ester, allowing for the addition of other functional groups. Another method that might be relevant is the susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research in the field of organic chemistry has extensively explored the synthesis and reactivity of furan-containing compounds. These studies include the development of methods for synthesizing various furan derivatives through reactions such as electrophilic substitution, condensation, and cyclization reactions. For instance, Aleksandrov et al. (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole by coupling naphthalen-1-amine with furan-2-carbonyl chloride and further reacting it with P2S5 to achieve the desired thioamide, which was then oxidized to synthesize the target compound (Aleksandrov & El’chaninov, 2017).
Structural Characterization and Properties
The structural and electronic properties of furan-based compounds have been characterized using various analytical techniques, including IR, NMR, and X-ray diffraction. Bonilla-Castañeda et al. (2022) synthesized a derivative and fully characterized its structure, highlighting its potential as a therapeutic agent with anticancer and antimicrobial properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Biological Applications
Several studies have investigated the biological activities of furan derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity against a variety of microorganisms, demonstrating its potential for pharmacological applications (Cakmak et al., 2022).
Potential for Neuroinflammation Imaging
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, suggesting its use for imaging reactive microglia and assessing neuroinflammation in vivo, highlighting the potential of furan derivatives in neuroscientific research (Horti et al., 2019).
Antimicrobial Activities
Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and evaluated their anti-bacterial activities against drug-resistant bacteria, showing significant efficacy. This underscores the potential of furan derivatives in combating antibiotic resistance (Siddiqa et al., 2022).
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S/c17-11-3-1-4-12(18)15(11)19-16(21)20-7-6-14(23-10-8-20)13-5-2-9-22-13/h1-5,9,14H,6-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDLHPIDPNUARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2799720.png)
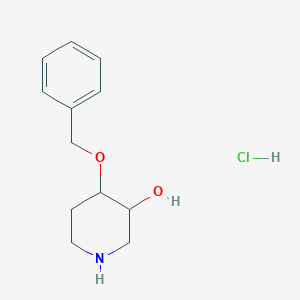
![Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2799723.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799725.png)
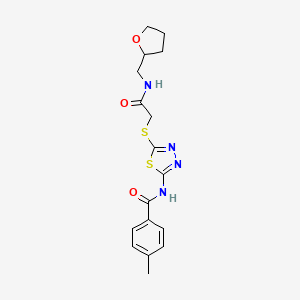
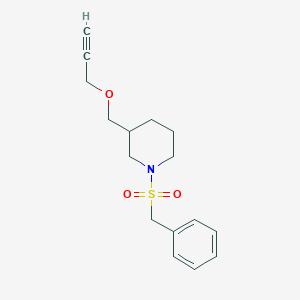
![2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2799730.png)
![6-phenyl-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2799731.png)
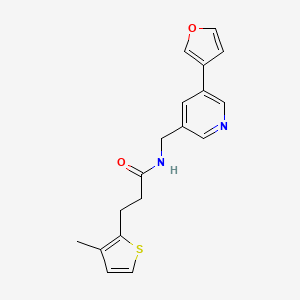
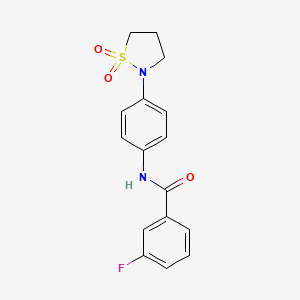
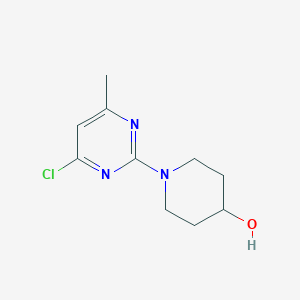
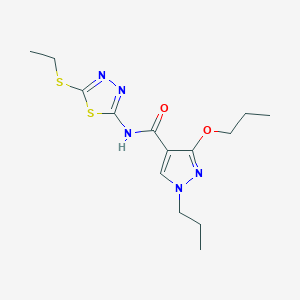
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide](/img/structure/B2799742.png)
